REACTION_CXSMILES
|
[CH3:1][NH2:2].[Cl:3][C:4]1[C:5]([O:12][CH:13]([CH3:15])[CH3:14])=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.[BH4-].[Na+]>CO>[Cl:3][C:4]1[C:5]([O:12][CH:13]([CH3:15])[CH3:14])=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][CH2:1][NH2:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting light yellow oil was dissolved in EtOH (10.3 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 N NaOH (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(CCN)C=CC1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |